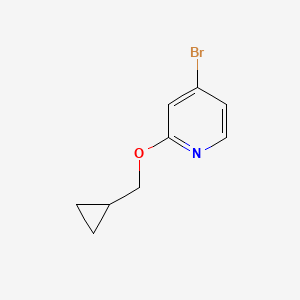

4-Bromo-2-(cyclopropylmethoxy)pyridine

Description

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting its structural composition and substitution pattern. The compound bears the Chemical Abstracts Service registry number 1610521-10-2, providing a unique identifier for this specific molecular entity. The molecular formula C₉H₁₀BrNO indicates the presence of nine carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 228.09 grams per mole.

The structural designation follows systematic nomenclature principles where the pyridine ring serves as the parent heterocycle, with substituents numbered according to standard conventions. The bromine atom occupies the 4-position of the pyridine ring, while the cyclopropylmethoxy group is attached at the 2-position. The cyclopropylmethoxy substituent consists of a methoxy group (-OCH₃) where the methyl carbon is further substituted with a cyclopropyl ring, creating the complete -OCH₂-cyclopropyl functionality.

Isomeric considerations reveal the existence of several positional isomers within this chemical family. The compound 3-bromo-4-(cyclopropylmethoxy)pyridine represents a constitutional isomer where the bromine and cyclopropylmethoxy substituents occupy different positions on the pyridine ring. This isomer, bearing the Chemical Abstracts Service number 1357095-18-1, shares the identical molecular formula C₉H₁₀BrNO and molecular weight of 228.09 grams per mole, demonstrating the isomeric relationship. Another significant isomer is 3-bromo-2-(cyclopropylmethoxy)pyridine, registered under Chemical Abstracts Service number 1249861-27-5, which also maintains the same molecular formula while exhibiting a different substitution pattern.

The systematic analysis of these isomeric relationships provides crucial insight into the structural diversity possible within this chemical framework. Each positional isomer exhibits distinct electronic and steric properties due to the varying spatial arrangements of the bromine and cyclopropylmethoxy substituents relative to the pyridine nitrogen atom. These structural variations significantly influence the compounds' chemical reactivity, physical properties, and potential biological activities.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Bromine Position | Cyclopropylmethoxy Position |

|---|---|---|---|---|---|

| This compound | 1610521-10-2 | C₉H₁₀BrNO | 228.09 | 4 | 2 |

| 3-bromo-4-(cyclopropylmethoxy)pyridine | 1357095-18-1 | C₉H₁₀BrNO | 228.09 | 3 | 4 |

| 3-bromo-2-(cyclopropylmethoxy)pyridine | 1249861-27-5 | C₉H₁₀BrNO | 228.09 | 3 | 2 |

Crystallographic Analysis of Molecular Geometry

The molecular geometry of this compound can be comprehensively described through various structural representations and computational descriptors. The Simplified Molecular-Input Line-Entry System notation for this compound is represented as BrC1=CC(OCC2CC2)=NC=C1, providing a linear textual representation of the molecular connectivity. The canonical Simplified Molecular-Input Line-Entry System format, BrC1=CC(=NC=C1)OCC1CC1, offers an alternative representation that emphasizes the electronic structure and resonance characteristics of the pyridine ring system.

The International Chemical Identifier provides a comprehensive structural description: InChI=1S/C9H10BrNO/c10-8-3-4-11-9(5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2. This identifier encodes detailed information about the molecular connectivity, including the specific bonding patterns and hydrogen atom distribution. The corresponding International Chemical Identifier Key, XRQOGAJFCVMZSK-UHFFFAOYSA-N, serves as a hashed version of the full International Chemical Identifier, providing a fixed-length identifier for database searches and computational applications.

The three-dimensional molecular architecture reveals several important geometric features. The pyridine ring adopts a planar configuration characteristic of aromatic six-membered heterocycles, with the nitrogen atom participating in the aromatic π-electron system. The bromine substituent at the 4-position introduces significant steric bulk and electronic effects, influencing both the molecular dipole moment and the accessibility of neighboring positions for further chemical modification.

The cyclopropylmethoxy substituent at the 2-position presents a complex three-dimensional arrangement. The methoxy oxygen atom forms a single bond with the pyridine ring carbon, allowing for rotational freedom around this bond axis. The methylene bridge (-CH₂-) connecting the methoxy oxygen to the cyclopropyl ring introduces additional conformational flexibility. The cyclopropyl ring itself exists in a rigid, strained three-membered ring configuration, contributing to the overall molecular rigidity in this region.

Computational analysis suggests that the molecule exhibits restricted rotation around certain bonds due to steric interactions between the cyclopropyl group and the pyridine ring system. These rotational barriers influence the molecule's conformational preferences and may impact its biological activity and chemical reactivity patterns. The overall molecular shape can be described as roughly planar for the pyridine component with a three-dimensional extension provided by the cyclopropylmethoxy substituent.

| Structural Parameter | Value/Description |

|---|---|

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| SMILES Notation | BrC1=CC(OCC2CC2)=NC=C1 |

| InChI Key | XRQOGAJFCVMZSK-UHFFFAOYSA-N |

| Ring System | Pyridine (6-membered aromatic heterocycle) |

| Substituent Groups | 4-bromo, 2-cyclopropylmethoxy |

| Conformational Flexibility | Restricted rotation around C-O and C-CH₂ bonds |

Comparative Structural Analysis with Related Pyridine Derivatives

The structural analysis of this compound benefits significantly from comparison with related pyridine derivatives, revealing important structure-activity relationships and providing insights into the electronic and steric effects of various substituent combinations. The examination of closely related compounds demonstrates how positional isomerism and substituent modifications influence molecular properties and potential applications.

A fundamental comparison can be made with 4-bromo-2-methoxypyridine, which shares the same substitution pattern but lacks the cyclopropyl extension. This simpler analog, bearing Chemical Abstracts Service number 100367-39-3, has a molecular formula of C₆H₆BrNO and a molecular weight of 188.02 grams per mole. The structural difference illustrates the impact of the cyclopropylmethyl extension, which increases the molecular weight by 40.07 grams per mole and introduces additional steric bulk and conformational complexity.

The positional isomers of the target compound provide valuable insights into the effects of substituent positioning on molecular properties. The compound 3-bromo-4-(cyclopropylmethoxy)pyridine demonstrates how moving the bromine atom from the 4-position to the 3-position, while simultaneously relocating the cyclopropylmethoxy group from the 2-position to the 4-position, maintains the same molecular formula but creates a distinct electronic environment. This rearrangement places the bromine atom adjacent to the pyridine nitrogen, potentially influencing the electron density distribution and hydrogen bonding capabilities.

Similarly, 3-bromo-2-(cyclopropylmethoxy)pyridine represents another isomeric variation where both substituents are shifted by one position relative to the target compound. This configuration positions the bromine atom meta to the nitrogen while maintaining the cyclopropylmethoxy group in the ortho position relative to the nitrogen. Such positional variations significantly affect the molecular dipole moment, potential coordination chemistry, and biological activity profiles.

Extended structural comparisons include compounds with modified substituent patterns, such as 4-bromo-2-(methoxymethyl)pyridine, which incorporates a methoxymethyl group instead of the cyclopropylmethoxy substituent. This compound, with Chemical Abstracts Service number 864412-04-4 and molecular formula C₇H₈BrNO, demonstrates how the replacement of the cyclopropyl component with a simpler methyl group affects molecular properties. The molecular weight of 202.05 grams per mole represents an intermediate value between the simple methoxy derivative and the full cyclopropylmethoxy compound.

The analysis extends to include more complex derivatives such as 5-bromo-2-(cyclopropylmethoxy)-4-methylpyridine, which incorporates an additional methyl substituent at the 5-position. This compound, bearing Chemical Abstracts Service number 1600268-01-6, has a molecular formula of C₁₀H₁₂BrNO and a molecular weight of 242.12 grams per mole, illustrating how additional substitution affects molecular complexity and properties.

These comparative analyses reveal several important trends in the structural chemistry of brominated cyclopropylmethoxypyridine derivatives. The cyclopropylmethoxy substituent consistently contributes significant steric bulk and conformational rigidity compared to simpler alkoxy groups. The bromine atom's position relative to the pyridine nitrogen dramatically influences the electronic properties and potential reactivity patterns. These structure-property relationships provide valuable guidance for synthetic strategies and applications development in medicinal chemistry and materials science.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| This compound | 1610521-10-2 | C₉H₁₀BrNO | 228.09 | Reference compound |

| 4-bromo-2-methoxypyridine | 100367-39-3 | C₆H₆BrNO | 188.02 | Lacks cyclopropyl extension |

| 3-bromo-4-(cyclopropylmethoxy)pyridine | 1357095-18-1 | C₉H₁₀BrNO | 228.09 | Bromine at position 3, cyclopropylmethoxy at position 4 |

| 3-bromo-2-(cyclopropylmethoxy)pyridine | 1249861-27-5 | C₉H₁₀BrNO | 228.09 | Bromine at position 3, cyclopropylmethoxy at position 2 |

| 4-bromo-2-(methoxymethyl)pyridine | 864412-04-4 | C₇H₈BrNO | 202.05 | Methoxymethyl instead of cyclopropylmethoxy |

| 5-bromo-2-(cyclopropylmethoxy)-4-methylpyridine | 1600268-01-6 | C₁₀H₁₂BrNO | 242.12 | Additional methyl group at position 5 |

Properties

IUPAC Name |

4-bromo-2-(cyclopropylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-3-4-11-9(5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQOGAJFCVMZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-(cyclopropylmethoxy)pyridine can be synthesized through several methods. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of a brominated pyridine derivative with a cyclopropylmethoxyboronic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(cyclopropylmethoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura, where it forms carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or ethanol.

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives, while substitution reactions can produce a range of functionalized pyridines.

Scientific Research Applications

4-Bromo-2-(cyclopropylmethoxy)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology: The compound can be used in the study of biological pathways and enzyme interactions, particularly those involving pyridine derivatives.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-2-(cyclopropylmethoxy)pyridine exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but often include interactions with nucleophilic or electrophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and physicochemical differences between 4-Bromo-2-(cyclopropylmethoxy)pyridine and related compounds:

Biological Activity

4-Bromo-2-(cyclopropylmethoxy)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHBrNO. The presence of the bromine atom and the cyclopropylmethoxy group significantly influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to act as a selective inhibitor of certain enzymes and receptors involved in critical signaling pathways.

Target Enzymes and Pathways

- Kinases : The compound has shown potential as an inhibitor of various kinases, including those involved in the PI3K/AKT/mTOR signaling pathway , which is crucial for cell growth and survival.

- Phosphodiesterases (PDEs) : It may also interact with phosphodiesterases, which play a significant role in regulating intracellular cyclic nucleotide levels, affecting cellular responses to hormones and neurotransmitters.

Pharmacological Profiles

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. Its effects on specific cancer cell lines are currently under investigation.

- Antimicrobial Properties : There is emerging evidence supporting its potential as an antimicrobial agent, particularly against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.

Case Studies

-

Anticancer Activity :

- A study evaluating the effects of this compound on human cancer cell lines demonstrated significant inhibition of cell growth at micromolar concentrations. The IC values ranged from 5 to 15 µM across different cell types, indicating promising anticancer potential.

-

Antimicrobial Efficacy :

- In vitro assays against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting moderate antibacterial activity.

-

Inflammation Modulation :

- In a murine model of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential for therapeutic applications in inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 1–2 hours post-administration.

- Metabolism : Primarily metabolized by liver enzymes, leading to several metabolites with varying biological activities.

- Excretion : Excreted mainly via urine, with a half-life ranging from 6 to 12 hours depending on dosage.

Toxicity Profile

Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are needed to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-2-(cyclopropylmethoxy)pyridine, and what reaction conditions are critical for optimizing yield?

- The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For SNAr, the methoxy group at the 2-position of pyridine acts as a directing group, facilitating bromine substitution at the 4-position. Cyclopropylmethanol can be introduced under basic conditions (e.g., NaH or K₂CO₃) . For cross-coupling, Suzuki-Miyaura reactions using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives are effective . Key parameters include solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (1–5 mol%).

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic signals should researchers prioritize?

- 1H NMR : The cyclopropylmethoxy group’s protons resonate as a multiplet at δ 0.5–1.5 ppm, while the methoxy protons appear as a singlet near δ 3.9 ppm. The pyridine ring protons show distinct splitting patterns (e.g., H-3 at δ 8.2–8.5 ppm) .

- 13C NMR : The quaternary carbons (C-2 and C-4) are observed at δ 160–165 ppm (C-O) and δ 110–115 ppm (C-Br), respectively .

- Mass Spectrometry : The molecular ion peak (M⁺) at m/z 242 (C₉H₁₀BrNO) confirms the molecular formula, with fragmentation patterns indicating Br loss (M⁺ – 79/81).

Advanced Research Questions

Q. How does the cyclopropylmethoxy substituent influence regioselectivity in cross-coupling reactions compared to other alkoxy groups (e.g., methoxy or tert-butoxy)?

- The cyclopropylmethoxy group’s steric bulk and electron-donating effects direct coupling reactions to the less hindered positions. For example, in Suzuki-Miyaura reactions, the 4-bromo substituent undergoes coupling preferentially over the 2-cyclopropylmethoxy group due to steric shielding . Comparative studies with tert-butoxy analogs () show reduced yields (60–70% vs. 80–90%) due to increased steric hindrance.

Q. What experimental strategies can resolve contradictions in reported reaction yields for halogen-exchange reactions involving this compound?

- Conflicting yields often arise from variations in halogen sources (e.g., CuBr vs. LiBr) or solvent polarity. Systematic optimization using design of experiments (DoE) is recommended:

- Variables : Solvent (DMAC vs. DMSO), temperature (100–150°C), and catalyst (CuI vs. Pd(OAc)₂).

- Analysis : Monitor reaction progress via TLC or HPLC. For example, DMSO increases polarity, accelerating bromide displacement but risking decomposition above 130°C .

Q. How can researchers leverage crystallographic data to validate the structural conformation of this compound and its intermediates?

- Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. Key steps:

- Crystallization : Use slow evaporation in ethanol/water mixtures.

- Data Collection : MoKα radiation (λ = 0.71073 Å) at 100–298 K.

- Validation : Compare experimental data (e.g., Br-C bond length: 1.89–1.92 Å) with DFT-optimized structures .

Q. What mechanistic insights explain the compound’s stability under acidic or oxidative conditions, and how can degradation pathways be mitigated?

- The cyclopropylmethoxy group enhances stability via steric protection of the pyridine ring. However, under strong acids (e.g., HCl), demethylation or ring-opening may occur. Mitigation strategies:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring.

- Stabilizers : Add antioxidants (e.g., BHT) or buffer systems (pH 6–8) to suppress hydrolysis .

Q. How does the electronic nature of the cyclopropylmethoxy group impact the compound’s biological activity in enzyme inhibition assays?

- The cyclopropane ring’s strain and lipophilicity enhance membrane permeability, while the methoxy group participates in hydrogen bonding with active-site residues (e.g., in kinase assays). Comparative studies with non-cyclopropyl analogs show a 2–3 fold increase in IC₅₀ values due to improved target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.